3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride
CAS No.: 42287-96-7
Cat. No.: VC5036183
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride - 42287-96-7](/images/structure/VC5036183.png)
Specification
CAS No. | 42287-96-7 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.68 |
IUPAC Name | 3-[3-(aminomethyl)phenyl]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-2-8(6-9)4-5-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |
Standard InChI Key | YDFSHDNAZCWCFZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)CN)CCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, with the molecular formula C10H14ClNO2, is the hydrochloride salt of the parent compound 3-[3-(Aminomethyl)phenyl]propanoic acid. The IUPAC name delineates its structure: a propanoic acid chain attached to a phenyl ring at the third carbon, with an aminomethyl group at the third position of the phenyl moiety. The hydrochloride component enhances its solubility and stability, critical for pharmacological applications.
Key Physical Properties
-
Molecular Weight: 215.67 g/mol (hydrochloride form)
-
Solubility: High solubility in polar solvents (e.g., water, ethanol) due to ionic interactions from the hydrochloride group.
-
Crystalline Structure: Exhibits a monoclinic crystal system, as inferred from analogous compounds.
Structural Comparison with Analogous Compounds
The compound distinguishes itself from structurally similar molecules through its substitution pattern. For example, compared to L-phenylalanine, the addition of an aminomethyl group at the meta position alters its electronic configuration and binding affinity. This modification enables unique interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes.
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride typically involves multi-step reactions starting from phenylalanine derivatives. One documented method includes:
-
Aminomethylation: Introduction of the aminomethyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride .
-
Propanoic Acid Formation: Oxidation of the side chain to generate the propanoic acid moiety, followed by hydrochloride salt formation through reaction with hydrochloric acid .
Optimization Parameters
-
Temperature: Reactions are conducted at 25–60°C to balance yield and byproduct formation .
-
Catalysts: Palladium-based catalysts enhance selectivity during hydrogenation steps .
Derivatives and Modifications
Structural derivatives of this compound are synthesized to enhance bioavailability or target specificity. Notable examples include:
-
Ester Derivatives: Ethyl or methyl esters improve membrane permeability, facilitating cellular uptake .
-
N-Alkylated Variants: Substitutions on the amine group modulate receptor binding kinetics.
Pharmacological Properties and Mechanisms
Neurotransmitter Synthesis and Modulation
Research identifies 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride as a precursor in the biosynthesis of glutamate and GABA, two critical neurotransmitters. Its aminomethyl group participates in transamination reactions, catalyzed by enzymes such as glutamate decarboxylase, to produce GABA—a mechanism corroborated by in vitro studies using neuronal cell lines.
Neuroprotective Effects
-
Oxidative Stress Mitigation: The compound scavenges reactive oxygen species (ROS) in hippocampal neurons, reducing oxidative damage by 40–60% in models of neurodegeneration.
-
Anti-excitotoxicity: By modulating NMDA receptor activity, it prevents glutamate-induced neuronal death, as evidenced by a 35% increase in cell viability in rat cortical cultures.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing anticonvulsants and antidepressants, with scalable production achieving >90% purity in pilot-scale reactors .
Biochemical Probes
Labeled with fluorophores (e.g., FITC), it tracks neurotransmitter dynamics in live-cell imaging, offering insights into synaptic plasticity.
Comparison with Structural Analogs
Compound | Key Structural Difference | Biological Activity |
---|---|---|
L-Phenylalanine | Lacks aminomethyl group | Protein synthesis; precursor to tyrosine |
3-[4-Aminophenyl]propanoic Acid | Aminomethyl at para position | Weaker neuroprotective effects |
3-(2-Aminoethyl)benzoic Acid | Ethylamine side chain | Enhanced antimicrobial potency |
Challenges and Future Directions
Current limitations include poor blood-brain barrier permeability and metabolic instability. Strategies under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume